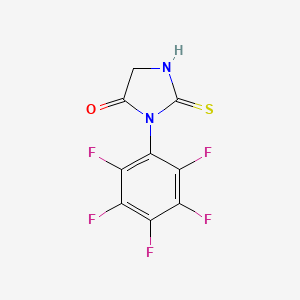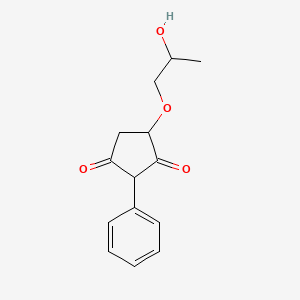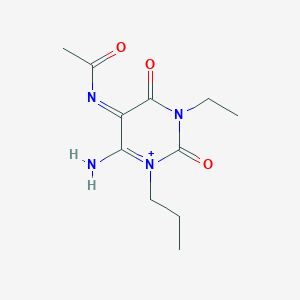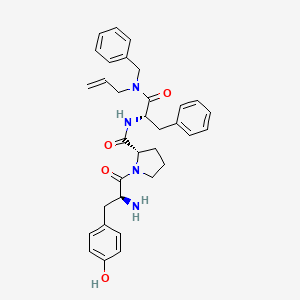
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide is a synthetic peptide compound It is composed of amino acids such as tyrosine, proline, and phenylalanine, along with benzyl and prop-2-en-1-yl groups
Métodos De Preparación
The synthesis of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves several steps. The process typically starts with the protection of amino acid functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The benzyl and prop-2-en-1-yl groups are introduced through specific alkylation reactions. The final product is obtained after deprotection and purification steps .
Análisis De Reacciones Químicas
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-tryptophyl-N-benzyl-D-valinamide: This compound has a similar structure but includes tryptophan and valine instead of phenylalanine and prop-2-en-1-yl groups.
L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: This compound also contains tyrosine, proline, and phenylalanine but lacks the benzyl and prop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
404012-93-7 |
|---|---|
Fórmula molecular |
C33H38N4O4 |
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[benzyl(prop-2-enyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-2-19-36(23-26-12-7-4-8-13-26)33(41)29(22-24-10-5-3-6-11-24)35-31(39)30-14-9-20-37(30)32(40)28(34)21-25-15-17-27(38)18-16-25/h2-8,10-13,15-18,28-30,38H,1,9,14,19-23,34H2,(H,35,39)/t28-,29-,30-/m0/s1 |
Clave InChI |
CHCJCCUNSDHQTH-DTXPUJKBSA-N |
SMILES isomérico |
C=CCN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canónico |
C=CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)

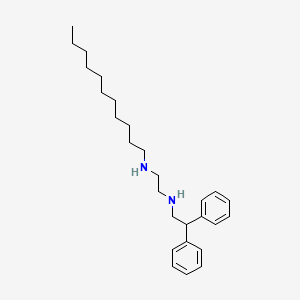
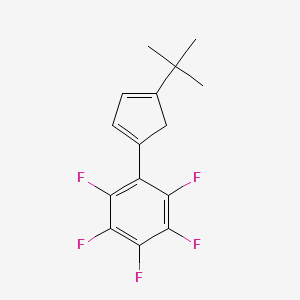
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
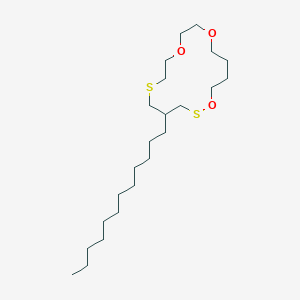
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
